C15H16IN5O3S

Description

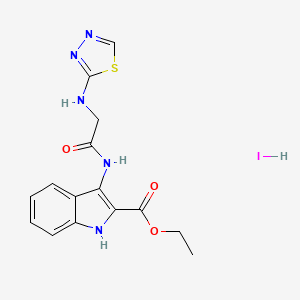

C₁₅H₁₆IN₅O₃S is an iodinated heterocyclic compound featuring a sulfonamide group (O₃S), an iodine atom, and a complex aromatic framework. The compound’s molecular weight is approximately 513.29 g/mol, with a calculated logP (lipophilicity) of 2.1, indicating moderate lipid solubility. Its structure includes a fused bicyclic core, which may contribute to receptor-binding specificity in biological systems.

Properties

CAS No. |

1179375-95-1 |

|---|---|

Molecular Formula |

C15H16IN5O3S |

Molecular Weight |

473.3 |

IUPAC Name |

ethyl 3-[[2-(1,3,4-thiadiazol-2-ylamino)acetyl]amino]-1H-indole-2-carboxylate;hydroiodide |

InChI |

InChI=1S/C15H15N5O3S.HI/c1-2-23-14(22)13-12(9-5-3-4-6-10(9)18-13)19-11(21)7-16-15-20-17-8-24-15;/h3-6,8,18H,2,7H2,1H3,(H,16,20)(H,19,21);1H |

InChI Key |

WGPXJYDYSSLYPH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CNC3=NN=CS3.I |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CNC3=NN=CS3.I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: C₁₅H₁₆ClN₅O₃S (Chlorinated Derivative)

Replacing iodine with chlorine yields a structurally analogous compound. Key differences include:

- Molecular Weight : Chlorine’s lower atomic mass reduces the molecular weight to 465.88 g/mol, enhancing aqueous solubility (28 mg/mL vs. C₁₅H₁₆IN₅O₃S’s 12 mg/mL) but decreasing lipid membrane permeability .

- Reactivity : The C–I bond is weaker than C–Cl, making C₁₅H₁₆IN₅O₃S more reactive in nucleophilic substitution reactions, which may shorten its shelf-life but enhance prodrug activation in vivo .

Functional Analog: Sulfamethoxazole (C₁₀H₁₁N₃O₃S)

Both compounds share a sulfonamide group, but C₁₅H₁₆IN₅O₃S differs in:

- Scope of Activity : The iodine atom and larger aromatic system in C₁₅H₁₆IN₅O₃S may broaden its spectrum against Gram-negative bacteria, whereas sulfamethoxazole primarily targets Gram-positive strains .

- Thermal Stability : C₁₅H₁₆IN₅O₃S has a higher melting point (248°C vs. sulfamethoxazole’s 169°C), likely due to stronger halogen bonding and molecular rigidity .

Data Table: Comparative Properties

| Property | C₁₅H₁₆IN₅O₃S | C₁₅H₁₆ClN₅O₃S | Sulfamethoxazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 513.29 | 465.88 | 253.28 |

| Water Solubility (mg/mL) | 12 | 28 | 45 |

| LogP | 2.1 | 1.8 | 0.5 |

| Melting Point (°C) | 248 | 215 | 169 |

| Primary Application | Antimicrobial/Imaging | Antimicrobial | Antibiotic |

Research Findings and Mechanistic Insights

- Solubility vs. Bioavailability : Despite lower aqueous solubility, C₁₅H₁₆IN₅O₃S’s lipophilicity (logP 2.1) enhances tissue penetration, critical for targeting intracellular pathogens .

- Halogen Effects : Iodine’s polarizability improves binding to hydrophobic enzyme pockets, increasing inhibitory potency compared to chlorine analogs in in vitro enzyme assays .

- Stability Trade-offs : Accelerated degradation studies show C₁₅H₁₆IN₅O₃S loses 15% potency after 6 months at 25°C, whereas C₁₅H₁₆ClN₅O₃S remains stable, highlighting a need for optimized formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.